molecular formula C14H10F6N2 B1273166 3,3'-Bis(trifluoromethyl)benzidine CAS No. 346-88-3

3,3'-Bis(trifluoromethyl)benzidine

Cat. No.: B1273166
CAS No.: 346-88-3
M. Wt: 320.23 g/mol
InChI Key: PJWQLRKRVISYPL-UHFFFAOYSA-N
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Description

3,3’-Bis(trifluoromethyl)benzidine is an organic compound with the molecular formula C14H10F6N2. It is characterized by the presence of two trifluoromethyl groups attached to a benzidine core. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation, making it valuable in various industrial applications .

Biochemical Analysis

Biochemical Properties

3,3’-Bis(trifluoromethyl)benzidine plays a significant role in biochemical reactions, particularly in the synthesis of polyimides and polyimines. These reactions are facilitated by the compound’s ability to interact with various enzymes and proteins. For instance, the strong electron-withdrawing effect of the trifluoromethyl groups reduces electron delocalization on the polymer backbone, leading to more transparent polyimide films . This interaction is crucial for applications in solar cells and high-performance polymers.

Cellular Effects

The effects of 3,3’-Bis(trifluoromethyl)benzidine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function . These effects are particularly relevant in the context of its use in biomedical research and industrial applications.

Molecular Mechanism

At the molecular level, 3,3’-Bis(trifluoromethyl)benzidine exerts its effects through binding interactions with biomolecules. The compound’s trifluoromethyl groups play a crucial role in enzyme inhibition or activation, leading to changes in gene expression. These interactions are facilitated by the compound’s ability to form stable complexes with various enzymes and proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Bis(trifluoromethyl)benzidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential impact on cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 3,3’-Bis(trifluoromethyl)benzidine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular processes becomes significant . Understanding these dosage effects is crucial for its safe and effective use in research and industrial applications.

Metabolic Pathways

3,3’-Bis(trifluoromethyl)benzidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s presence can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism

Transport and Distribution

Within cells and tissues, 3,3’-Bis(trifluoromethyl)benzidine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s use in various applications.

Subcellular Localization

The subcellular localization of 3,3’-Bis(trifluoromethyl)benzidine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for the compound’s activity and function, influencing its interactions with cellular biomolecules . Understanding these localization mechanisms is vital for harnessing the compound’s potential in biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bis(trifluoromethyl)benzidine typically involves the reduction of 3,3’-dinitrobenzidine. The reduction process can be carried out using hydrogenation in the presence of a palladium catalyst. For instance, 3,3’-dinitrobenzidine can be dissolved in a solvent like ethanol, and hydrogen gas is introduced under controlled pressure and temperature conditions to yield 3,3’-Bis(trifluoromethyl)benzidine .

Industrial Production Methods: In industrial settings, the production of 3,3’-Bis(trifluoromethyl)benzidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Bis(trifluoromethyl)benzidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be further reduced to form amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products:

Scientific Research Applications

3,3’-Bis(trifluoromethyl)benzidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3,3’-Dinitrobenzidine
  • 3,3’-Dichlorobenzidine
  • 3,3’-Dimethylbenzidine

Comparison: 3,3’-Bis(trifluoromethyl)benzidine is unique due to the presence of trifluoromethyl groups, which impart high thermal stability and resistance to oxidation. In contrast, compounds like 3,3’-Dinitrobenzidine and 3,3’-Dichlorobenzidine may not exhibit the same level of stability and resistance. Additionally, the trifluoromethyl groups enhance the compound’s lipophilicity, making it more suitable for applications in biological systems .

Properties

IUPAC Name

4-[4-amino-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F6N2/c15-13(16,17)9-5-7(1-3-11(9)21)8-2-4-12(22)10(6-8)14(18,19)20/h1-6H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWQLRKRVISYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371137
Record name 3,3'-Bis(trifluoromethyl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346-88-3
Record name 3,3'-Bis(trifluoromethyl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Bis(trifluoromethyl)benzidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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